molecular formula C7H8O3S B1297443 5-(Methoxymethyl)thiophene-2-carboxylic acid CAS No. 61855-04-7

5-(Methoxymethyl)thiophene-2-carboxylic acid

Cat. No.: B1297443
CAS No.: 61855-04-7
M. Wt: 172.2 g/mol
InChI Key: RYFSRJFRRLRADM-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H8O3S and a molecular weight of 172.2 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)thiophene-2-carboxylic acid typically involves the methoxymethylation of thiophene-2-carboxylic acid. One common method includes the reaction of thiophene-2-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

5-(Methoxymethyl)thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethyl)thiophene-2-carboxylic acid is unique due to the presence of the methoxymethyl group, which can significantly influence its chemical and biological properties. This functional group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-(methoxymethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFSRJFRRLRADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343211
Record name 5-(methoxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61855-04-7
Record name 5-(methoxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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